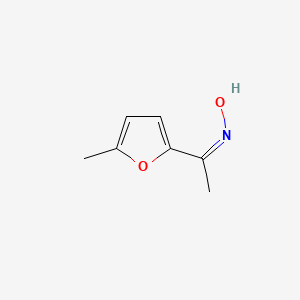

(5-Methylfuran-2-yl)(methyl) ketone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Oxime esters, like “(5-Methylfuran-2-yl)(methyl) ketone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .科学的研究の応用

Flavoring Agent

“(5-Methylfuran-2-yl)(methyl) ketone oxime” is also known as 2-Furyl Methyl Ketone, which is used in the flavor industry . It works well in a wide range of brown, nutty, fermented, and savory profiles. It is particularly useful in fruit flavors, adding realism and naturalness without taking away any of the desirable fresh character .

Spectroscopic Analysis

The compound has been characterized and analyzed in detail using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These spectroscopic techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .

Bio-Orthogonal Proximity-Induced Ligation

The compound can be used in a proximity-induced ligation reaction that relies on a stable 2,5-dione . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger and leads to the formation of a pyridazinium adduct that demonstrates excellent stability under harsh conditions .

Formation of PNA-PNA Adducts

The reaction was applied to the formation of PNA-PNA adducts . PNA (Peptide Nucleic Acid) is a synthetic polymer similar to DNA or RNA.

DNA and RNA-Templated Ligations

The compound can be used for DNA- and RNA-templated ligations . This can be useful in various biological and biochemical applications.

Formation of Peptide-Peptide Adducts

The compound can be used for the formation of peptide-peptide adducts in solution . This can be useful in protein chemistry and enzymology.

Surface Modification

The methodology was further implemented on plastic and glass surfaces to realize self-addressable covalent constructs . This can be useful in material science and nanotechnology.

Catalytic Dimerization

The compound can be used in the catalytic dimerization of 5-methylfurfuryl alcohol to produce the C11 oxygenate bis(5-methylfuran-2-yl) methane . This can be useful in the field of green chemistry and sustainable energy.

作用機序

Oxime esters act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

将来の方向性

Furan platform chemicals, including “(5-Methylfuran-2-yl)(methyl) ketone oxime”, have potential for diverse applications beyond fuels and plastics . They can be economically synthesized from biomass via furan platform chemicals (FPCs), showing the potential for a wide range of simple or complex chemicals .

特性

IUPAC Name |

(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNJITMIJAXIJG-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N\O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)

![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)